N-butyl-N-(4-hydroxypentyl)nitrous Amide
Description
Structure
3D Structure
Properties
CAS No. |
80858-91-9 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-butyl-N-(4-hydroxypentyl)nitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-7-11(10-13)8-5-6-9(2)12/h9,12H,3-8H2,1-2H3 |
InChI Key |
GKBAHCXTZVRXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC(C)O)N=O |
Origin of Product |
United States |
Classification Within N Nitroso Compound Chemistry
N-nitroso compounds are a class of organic chemicals characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. aquigenbio.com This class is broadly divided into two main categories: N-nitrosamines and N-nitrosamides, distinguished by the chemical environment of the nitrogen atom bonded to the nitroso group. usp.org
N-nitrosamides feature a carbonyl group (C=O) attached to the nitrogen atom that also bears the nitroso moiety. usp.orgwikipedia.org This category includes N-nitrosoureas, N-nitrosocarbamates, and N-nitrosoguanidines. wikipedia.org In contrast, N-nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, where the nitroso group is attached to a nitrogen atom that is not directly bonded to a carbonyl group. usp.org
Based on this structural distinction, N-butyl-N-(4-hydroxypentyl)nitrous amide is classified as an N-nitrosamine . Its structure is derived from a secondary amine and lacks the adjacent carbonyl group that defines a nitrosamide. It is a dialkyl nitrosamine (B1359907), featuring both a butyl group and a functionalized pentyl group (specifically, a 4-hydroxypentyl group) attached to the nitrogen.
| Category | Defining Structural Feature | Example Subclasses |
| N-Nitrosamines | Nitroso group (-N=O) attached to an amine nitrogen | Dialkyl nitrosamines, Cycloalkyl nitrosamines |
| N-Nitrosamides | Nitroso group (-N=O) attached to an amide nitrogen (adjacent to a carbonyl group) | N-nitrosoureas, N-nitrosocarbamates, N-nitrosoguanidines |
Significance of Hydroxyalkylnitrosamine Structural Features in Research
Nitrosation Pathways in Compound Formation
Nitrosation is the process of converting an organic compound into a nitroso derivative. wikipedia.org For the formation of N-nitrosamines like this compound, this typically involves the reaction of a secondary amine precursor with a nitrosating agent.
The most traditional and widely studied method for the synthesis of N-nitrosamines is the nitrosation of secondary amines. researchgate.net The precursor for this compound is the secondary amine N-butyl-4-aminopentan-1-ol.
The classical mechanism proceeds via the reaction of the secondary amine with nitrous acid (HNO₂), which is typically generated in situ by acidifying a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). wikipedia.org The key steps are:
Formation of the Nitrosating Agent: In an acidic medium, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). wikipedia.org
NO₂⁻ + 2 H⁺ ⇌ NO⁺ + H₂O wikipedia.org
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (R₂NH) acts as a nucleophile, attacking the electrophilic nitrosonium ion. wikipedia.org
Deprotonation: The resulting intermediate then loses a proton to yield the stable N-nitrosamine. wikipedia.org
R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org
This reaction is characteristic for secondary amines, which form stable N-nitrosamines. wikipedia.org Primary amines, in contrast, typically form unstable N-nitrosoamines that decompose to diazonium salts. wikipedia.org
Beyond the classical acid-catalyzed pathway, N-nitroso compounds can be formed through several non-classical routes. These pathways may involve different nitrosating species or reaction mechanisms. researchgate.net
Nitrosation via Nitrogen Oxides: Various nitrogen oxides, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), can act as potent nitrosating agents. nih.gov N₂O₃, formed from the self-association of nitrous acid, can directly nitrosate secondary amines, often more efficiently than nitrous acid itself, especially in organic solvents. nih.gov
Role of Carbonyl Compounds: The presence of carbonyl compounds, particularly formaldehyde, can significantly enhance the rate of nitrosamine formation, especially under neutral or basic conditions. nih.gov The secondary amine can react with the carbonyl compound to form an iminium ion intermediate. This iminium ion is more susceptible to nitrosation by nitrite than the original amine. nih.gov
Metal-Catalyzed Nitrosation: Certain metal ions can catalyze nitrosation reactions. For instance, nitric oxide (NO), generally a poor nitrosating agent, can rapidly form N-nitrosamines in the presence of metal iodides or silver(I) salts. wikipedia.orgsemanticscholar.orgrsc.org These reactions may proceed through the formation of intermediate species like nitrosyl iodide (NOI) or via amino radical cations. semanticscholar.orgrsc.org
Transnitrosation: This process involves the transfer of a nitroso group from one compound (a nitroso donor) to an acceptor molecule (like a secondary amine). organic-chemistry.org Reagents such as N-nitrososulfonamides can serve as effective nitroso group donors under mild conditions. organic-chemistry.org
The efficiency and outcome of nitrosation reactions are highly dependent on the specific reaction conditions employed. aquigenbio.com
pH: The pH of the reaction medium is a critical factor. Classical nitrosation of secondary amines is generally most favorable under acidic conditions (typically pH 2.5-3.5), which facilitates the formation of the active nitrosating agent, N₂O₃. nih.gov However, at very low pH, the reaction rate decreases because the amine precursor becomes protonated, reducing its nucleophilicity. nih.gov
Temperature: Temperature can influence the reaction rate and the stability of the reactants and products. The choice of temperature is crucial to ensure the desired reaction proceeds while minimizing degradation or side reactions. aquigenbio.com
Catalysts and Inhibitors: The rate of nitrosation can be significantly influenced by the presence of certain species. Nucleophiles such as chloride, bromide, and thiocyanate (B1210189) can act as catalysts by forming more potent nitrosating agents (e.g., nitrosyl chloride, NOCl). wikipedia.org Conversely, compounds like ascorbic acid (Vitamin C) can act as inhibitors by reducing the nitrosating species. researchgate.net
Solvent: The choice of solvent affects the solubility and stability of reactants and can influence the reaction mechanism. aquigenbio.com For example, the reaction of secondary amines with N₂O₃ proceeds readily in organic solvents. nih.gov
Interactive Table: Factors Influencing Nitrosation Yield
| Factor | Effect on Yield and Selectivity | Typical Optimal Range/Condition | Citation(s) |
| pH | Balances formation of nitrosating agent and amine nucleophilicity. | Acidic (e.g., pH 2.5-3.5) for classical nitrosation. | nih.gov |
| Temperature | Affects reaction kinetics and stability of compounds. | Varies depending on specific reactants and method. | aquigenbio.com |
| Catalysts | Can accelerate the reaction by forming more potent nitrosating agents. | Presence of halides (Cl⁻, Br⁻) or thiocyanate (SCN⁻). | wikipedia.org |
| Inhibitors | Reduce nitrosating agents, thereby decreasing nitrosamine formation. | Ascorbic acid, tocopherols. | researchgate.net |
| Solvent | Influences solubility, stability, and reaction pathway. | Aqueous or organic, depending on the nitrosating agent. | nih.govaquigenbio.com |
This compound and similar compounds can be formed in situ in complex chemical systems where both a secondary amine precursor and a nitrosating agent are present. nih.gov This unintended formation is a concern in various contexts, including industrial chemical processes and environmental systems. nih.govccsnorway.com
For example, in industrial processes using amines for carbon capture, the amines can react with nitrogen oxides (NOx) present in flue gas to form nitrosamines. ccsnorway.comresearchgate.net Similarly, the presence of residual nitrites in reagents or water used in manufacturing processes can lead to the formation of N-nitroso compounds if secondary or tertiary amines are also present. semanticscholar.org The conditions within these systems, such as temperature and pH, can facilitate these reactions. ccsnorway.com Studies have shown that N-nitrosamines can form in glycopeptide drug substances due to the presence of secondary amine structures and potential exposure to nitrosating agents during synthesis or storage. nih.gov
Alternative Synthetic Approaches to N-Nitroso Compounds
While direct nitrosation of amines is the most common method, several other synthetic strategies can be employed to prepare N-nitroso compounds. aquigenbio.com These alternatives can offer advantages in terms of reaction conditions, substrate scope, or by avoiding the use of strong acids.
Oxidation of Hydroxylamines: The oxidation of hydroxylamine (B1172632) precursors (R₂NOH) is a common method for synthesizing nitroso compounds. aquigenbio.com Various oxidizing agents can be used for this transformation. aquigenbio.com
Use of Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) are effective nitrosating agents that can be used under mild, solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org This method is advantageous for substrates containing acid-labile functional groups. rsc.orgresearchgate.net The reaction with TBN typically produces tert-butanol (B103910) as a benign byproduct, simplifying purification. schenautomacao.com.br
Reduction of Nitro Compounds: The controlled reduction of nitro compounds can also yield nitroso derivatives. aquigenbio.com
Photochemical Methods: Photochemical approaches can provide mild and selective conditions for the synthesis of N-nitroso compounds. aquigenbio.com UV light can induce the nitrosation of amines or facilitate the cleavage of a nitroso group from a donor molecule to a receptor amine. acs.org
Electrochemical Synthesis: Electrochemical methods offer another alternative for generating nitroso compounds under controlled conditions. aquigenbio.com
Interactive Table: Comparison of Synthetic Methods for N-Nitroso Compounds
| Method | Typical Reagents | Conditions | Advantages | Citation(s) |
| Classical Nitrosation | Secondary Amine + NaNO₂/Acid | Acidic (pH 2.5-3.5) | Well-established, readily available reagents. | wikipedia.org |
| Nitrosation with Alkyl Nitrites | Secondary Amine + tert-Butyl Nitrite (TBN) | Mild, acid-free, often solvent-free. | High yields, good for sensitive substrates. | schenautomacao.com.brrsc.org |
| Transnitrosation | Secondary Amine + N-Nitrososulfonamide | Mild | High functional group tolerance. | organic-chemistry.org |
| Oxidation of Hydroxylamines | Hydroxylamine + Oxidizing Agent | Varies with oxidant. | Alternative precursor route. | aquigenbio.com |
| Photochemical Methods | Amine + Nitroso Donor + UV light | Neutral, room temperature. | Mild and selective. | aquigenbio.comacs.org |
Optimization Strategies for the Synthesis of this compound
Optimizing the synthesis of a specific N-nitroso compound like this compound requires careful control over various parameters to maximize yield and purity while ensuring stability.
Control of Reaction Parameters: Precise control of pH, temperature, and stoichiometry is paramount. For classical nitrosation, maintaining the optimal pH is crucial to ensure the amine is sufficiently nucleophilic and the nitrosating agent is actively generated.
Choice of Nitrosating Agent: For a substrate with a hydroxyl group, like N-butyl-4-aminopentan-1-ol, milder, non-acidic methods using reagents like tert-butyl nitrite (TBN) could be advantageous to prevent potential side reactions involving the alcohol functionality. rsc.org
Flow Chemistry: Continuous flow reaction conditions can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety, especially when dealing with potentially unstable intermediates or products. schenautomacao.com.br The use of flow chemistry has been demonstrated for the synthesis of N-nitrosamines using TBN. schenautomacao.com.br
Purification Techniques: N-nitroso compounds can be unstable, making purification challenging. aquigenbio.com Chromatographic techniques must be carefully selected to avoid degradation on the stationary phase. Recrystallization and spectroscopic analysis are essential for characterization and ensuring the purity of the final product. aquigenbio.com
Monitoring Reaction Progress: Real-time monitoring of the reaction using techniques like HPLC or NMR can help determine the optimal reaction time and prevent the formation of degradation products or byproducts from over-reaction.
Purification and Isolation Techniques in Synthetic Research
The purification and isolation of N-nitrosamines from reaction mixtures are essential to obtain a pure product for characterization and further studies. Given the potential presence of unreacted starting materials, byproducts, and the nitrosating agent, a multi-step purification strategy is often employed. The choice of purification techniques depends on the physical and chemical properties of the target nitrosamine, such as its polarity, volatility, and stability.
Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate the target nitrosamine from the aqueous reaction mixture. researchgate.net Organic solvents like dichloromethane (B109758) are effective for extracting N-nitrosamines. researchgate.net The crude reaction mixture is typically neutralized or made slightly basic to ensure the nitrosamine is in its neutral form, enhancing its solubility in the organic solvent. The organic extracts are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate.
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for sample clean-up and concentration of nitrosamines. ijpsjournal.com It utilizes cartridges packed with a specific sorbent that selectively retains the nitrosamine while allowing impurities to be washed away. ijpsjournal.com The choice of sorbent is critical and depends on the polarity of the nitrosamine and the matrix. For a hydroxylated nitrosamine like this compound, a reverse-phase sorbent (e.g., C18) could be employed, where the compound is adsorbed from an aqueous solution and then eluted with an organic solvent of appropriate polarity.
Chromatographic Techniques: Chromatography is the most powerful tool for the final purification of N-nitrosamines. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound.
Gas Chromatography (GC): For volatile and thermally stable nitrosamines, GC is a suitable technique. nih.gov It is often coupled with a mass spectrometer (GC-MS) for both separation and identification. nih.govresearchgate.net The sample is injected into a heated port where it vaporizes and is carried by an inert gas through a column containing a stationary phase. Separation is based on the differential partitioning of the compounds between the mobile and stationary phases. However, it is important to note that some N-nitrosamines can degrade at the high temperatures used in GC injection ports. epa.gov
Liquid Chromatography (LC): For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. nih.govijpsjournal.com These techniques are frequently coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) for sensitive and selective detection and quantification. nih.govijpsjournal.com A variety of columns with different stationary phases (e.g., C18, phenyl-hexyl) can be used, and the mobile phase composition is optimized to achieve the best separation.
The following tables provide a summary of common purification techniques and analytical methods used for N-nitrosamines.
| Technique | Principle | Application in N-Nitrosamine Purification | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. | Initial separation of the nitrosamine from the aqueous reaction mixture using an organic solvent like dichloromethane. | researchgate.net |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by elution. | Sample clean-up and concentration of the nitrosamine from complex matrices. | ijpsjournal.com |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Purification and analysis of volatile and thermally stable nitrosamines. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase under high pressure. | Purification of non-volatile or thermally labile nitrosamines. | nih.gov |
| Analytical Method | Detector | Typical Application | Reference |
| Gas Chromatography | Mass Spectrometry (MS) | Identification and quantification of volatile nitrosamines. | nih.govresearchgate.net |
| Gas Chromatography | Nitrogen-Phosphorus Detector (NPD) | Selective detection of nitrogen-containing compounds like nitrosamines. | epa.gov |
| Liquid Chromatography | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective quantification of nitrosamines in complex matrices. | nih.govijpsjournal.com |
| Liquid Chromatography | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident identification of nitrosamines. | nih.govijpsjournal.com |
Chemical Reactivity and Transformation Mechanisms of N Butyl N 4 Hydroxypentyl Nitrous Amide
Chemical Reactivity of the Nitrous Amide Moiety
The nitrous amide functional group is characterized by a nitrogen atom bonded to another nitrogen atom, which is in turn double-bonded to an oxygen atom. This arrangement results in a complex electronic structure with multiple resonance contributors, which explains its dual reactivity as both a nucleophile and an electrophile.
While the oxygen atom of the nitroso group is the most basic and nucleophilic site, the nitrogen atom of the nitroso group is weakly electrophilic. nih.gov This allows for nucleophilic attack at this site by strong nucleophiles such as organolithium and Grignard reagents. nih.gov The initial step of this reaction involves the formation of an unstable intermediate, which can then undergo further transformations. nih.gov For instance, reaction with an organolithium reagent (R-Li) would involve the attack of the carbanion on the nitroso nitrogen, leading to a transient species that could subsequently eliminate a leaving group or rearrange.
The general reaction with organometallic reagents can be depicted as follows:
R'R''N-N=O + R'''M → [R'R''N-N(O⁻)-R''']M⁺
Where R' is the butyl group, R'' is the 4-hydroxypentyl group, R''' is the organic moiety from the organometallic reagent, and M is the metal (e.g., Li or MgX). The stability and subsequent reaction pathway of the resulting adduct depend on the nature of the substituents and the reaction conditions. nih.gov
The oxygen atom of the nitrous amide group is the most basic site and readily reacts with electrophiles. nih.govacs.org This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org A variety of electrophiles can be used for this purpose, including alkylating agents like trialkyloxonium salts, dimethyl sulfate, and alkyl halides in the presence of a silver salt. nih.govacs.org
The general reaction can be represented as:
R'R''N-N=O + E⁺ → [R'R''N-N=O-E]⁺
Where E⁺ represents the electrophile. These resulting O-substituted cations are themselves reactive electrophiles and can undergo subsequent reactions. nih.govacs.org For example, they can be attacked by nucleophiles, often leading to the regeneration of the parent nitrosamide through O-dealkylation. nih.govacs.org
| Electrophile | Product Type | Subsequent Reactivity |
| Alkylating agents (e.g., R₃O⁺BF₄⁻) | O-Alkyl hydroxydiazenium salt | Nucleophilic attack can lead to O-dealkylation. |
| Trimethylsilyl chloride (TMSCl) | O-Trimethylsilyl hydroxydiazenium salt | Can be used for protection or further functionalization. |
| Triflic anhydride (B1165640) (Tf₂O) | O-Triflyl hydroxydiazenium salt | The triflate group is an excellent leaving group, making the product highly reactive towards nucleophiles. |
Degradation and Decomposition Mechanisms
N-butyl-N-(4-hydroxypentyl)nitrous amide can undergo degradation through several pathways, including acid-catalyzed, photochemical, and base-mediated processes. These decomposition routes are of significant interest due to their environmental and toxicological implications.
In acidic conditions, N-nitrosamides can undergo denitrosation, which involves the cleavage of the N-N bond and results in the formation of the corresponding secondary amine and a nitrosating species. nih.gov The generally accepted mechanism for this process begins with the protonation of the nitrogen atom of the amide. nih.gov This protonation is then followed by a nucleophilic attack on the nitroso nitrogen, leading to the cleavage of the N-N bond. nih.gov
General Mechanism of Acid-Catalyzed Denitrosation:
Protonation: R'R''N-N=O + H⁺ ⇌ [R'R''N(H)-N=O]⁺
Nucleophilic Attack: [R'R''N(H)-N=O]⁺ + Nu⁻ → R'R''NH + Nu-N=O
Release of Products: The secondary amine (N-butyl-N-(4-hydroxypentyl)amine) and the nitrosyl derivative are released.
Studies on related N-nitrosamides have shown that denitrosation is the predominant pathway at high acidity, while it becomes negligible at a pH greater than 2. acs.org
N-nitrosamides are known to be photolabile and can undergo degradation upon exposure to ultraviolet (UV) light, particularly in acidic media. cdnsciencepub.comresearchgate.net The photolysis of N-nitrosamides is believed to proceed through the fission of the nitrogen-nitrogen bond, leading to the formation of a secondary aminyl radical and a nitric oxide radical. cdnsciencepub.comresearchgate.net This is in contrast to the thermal decomposition of N-nitrosamides, which typically involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com
The primary photochemical process can be represented as:
R'R''N-N=O + hν → [R'R''N•] + •NO
The resulting free radicals can then participate in a variety of secondary reactions, including recombination, disproportionation, and reaction with the solvent or other molecules present in the medium. nih.gov The photolytic degradation of nitrosamines is often more efficient in acidic solutions. nih.gov The presence of a nitrous acid scavenger can lead to the irreversible degradation to the parent amine and nitrogen gas. nih.gov
The decomposition of N-nitrosamides can also be facilitated by bases. acs.org For certain N-nitroso compounds, base-catalyzed decomposition proceeds through an addition-elimination pathway involving nucleophilic catalysis. acs.org This pathway can also generate reactive alkylating agents. acs.org In the case of this compound, a strong base could potentially deprotonate the hydroxyl group on the pentyl chain, leading to an intramolecular reaction. However, the more likely pathway for base-mediated decomposition involves the attack of a nucleophile on the nitroso group, similar to what is observed with other N-nitrosamides.
| Decomposition Pathway | Conditions | Key Intermediates | Major Products |
| Acid-Catalyzed Denitrosation | Acidic (pH < 2) | Protonated nitrosamide | Secondary amine, Nitrosyl derivative |
| Photochemical Degradation | UV light, acidic media | Aminyl radical, Nitric oxide radical | Secondary amine, Nitrogen oxides |
| Base-Mediated Decomposition | Basic conditions | Anionic adducts | Varies depending on the specific mechanism |
Oxidative Degradation Processes
This compound, as a member of the N-nitrosamide class of compounds, is susceptible to oxidative degradation through various pathways. While specific research on this particular molecule is not extensively documented, the reactivity of the N-nitroso functional group and adjacent alkyl chains can be inferred from studies on analogous N-nitrosamines. Oxidative processes are critical in understanding the environmental fate and metabolic activation of such compounds.
One potential pathway for oxidative degradation involves the enzymatic hydroxylation of the α-carbon atoms of the alkyl substituents. This process, often mediated by cytochrome P450 enzymes in biological systems, is a well-established mechanism for the activation of many N-nitrosamines, leading to the formation of unstable α-hydroxy nitrosamines. nih.gov For this compound, this could occur on either the butyl or the hydroxypentyl chain. Subsequent decomposition of these intermediates can lead to the formation of aldehydes and a dealkylated primary nitrosamine (B1359907), which is itself unstable and can further decompose to a diazonium ion. nih.gov This reactive species is known to be an alkylating agent.
Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH), are also pertinent to the degradation of N-nitrosamides in environmental contexts. mdpi.com The reaction of hydroxyl radicals with N-nitrosamines typically proceeds via hydrogen abstraction from the C-H bonds of the alkyl chains, forming carbon-centered radicals. mdpi.com These radicals can then react with molecular oxygen, leading to a cascade of reactions that can ultimately result in the cleavage of the N-N bond and the formation of various degradation products, including aldehydes, ketones, and nitramines. nih.govnih.gov In the case of this compound, the presence of a hydroxyl group on the pentyl chain may influence the site of hydroxyl radical attack.
Electrochemical oxidation represents another potential degradation pathway. Studies on the anodic oxidation of N-nitrosamines have shown that they can be converted to the corresponding nitramines. nih.gov The process involves the transfer of electrons from the nitrosamine to an electrode, leading to the formation of a radical cation that can then undergo further reactions.
The table below summarizes potential oxidative degradation pathways and their expected major products for this compound, based on the known reactivity of related compounds.
| Oxidative Process | Proposed Key Intermediates | Potential Major Products |
| Enzymatic α-Hydroxylation | α-hydroxy nitrosamines | Butanal, 4-hydroxypentan-1-al, diazonium ions |
| Reaction with Hydroxyl Radicals | Carbon-centered radicals | Butanal, 4-oxopentan-1-ol, nitramines |
| Anodic Oxidation | Radical cation | N-butyl-N-(4-hydroxypentyl)nitramine |
Trans-Nitrosation Reactions
Trans-nitrosation is a characteristic reaction of N-nitroso compounds, wherein the nitroso group is transferred from the nitrosamide to another nucleophilic acceptor, such as a primary or secondary amine, an alcohol, or a thiol. The efficiency of this compound as a trans-nitrosating agent is expected to be influenced by several factors, including the nature of the acceptor molecule, the solvent, and the pH of the reaction medium.
Generally, N-nitrosamides are considered effective trans-nitrosating agents. nih.gov The reaction mechanism typically involves the protonation of the nitrosamide, followed by nucleophilic attack of the acceptor on the nitroso nitrogen. This process is often acid-catalyzed. The stability of the leaving group (the corresponding amide) plays a role in the reaction kinetics.
The general equation for the trans-nitrosation of an amine with this compound can be represented as:
R₂NH + C₄H₉N(NO)C(O)CH₂(CH₂)₂CH(OH)CH₃ → C₄H₉NHC(O)CH₂(CH₂)₂CH(OH)CH₃ + R₂N-NO
Studies on other N-nitrosamides have shown that they can effectively nitrosate a variety of amines, amides, and alcohols. digitellinc.com The rate of trans-nitrosation is dependent on the basicity of the acceptor amine. nih.gov It is plausible that this compound could participate in similar reactions. For instance, in the presence of a secondary amine like piperidine (B6355638) under acidic conditions, a transfer of the nitroso group would be expected. nih.gov
The following table provides hypothetical examples of trans-nitrosation reactions involving this compound with different nucleophilic acceptors.
| Nucleophilic Acceptor | Proposed Reaction Conditions | Expected Products |
| Piperidine | Acidic (e.g., pH 1.7) | N-nitrosopiperidine, N-butyl-4-hydroxypentanamide |
| Propan-2-ol | Mildly acidic | Isopropyl nitrite (B80452), N-butyl-4-hydroxypentanamide |
| Thiophenol | Neutral or mildly acidic | S-nitrosothiophenol, N-butyl-4-hydroxypentanamide |
Intramolecular Rearrangements and Isomerization Pathways
N-nitrosamides can undergo intramolecular rearrangements and isomerization, often induced by photochemical or thermal stimuli. One of the notable photochemical reactions of N-nitroso compounds is the cleavage of the N-N bond upon UV irradiation. acs.orgresearchgate.net For this compound, photolysis in an acidic medium could lead to the formation of an aminyl radical and nitric oxide. researchgate.net These reactive species can then participate in a variety of secondary reactions, including recombination or reaction with the solvent.
In contrast to thermal decomposition, which often involves cleavage of the nitrogen-carbonyl bond, photolysis typically results in the fission of the nitrogen-nitrogen bond. researchgate.net Another potential photochemical pathway is a light-catalyzed denitrosation, regenerating the parent amide. researchgate.net
Isomerization around the N-N bond is also a possibility. N-nitrosamides can exist as E and Z isomers due to the restricted rotation around the N-N bond. Interconversion between these isomers can be influenced by factors such as solvent polarity and temperature.
The table below outlines potential intramolecular processes for this compound based on the behavior of analogous compounds.
| Process | Conditions | Proposed Mechanism | Potential Products |
| Photolytic N-N Bond Cleavage | UV irradiation, acidic media | Homolytic cleavage of the N-N bond | Butyl-(4-hydroxypentyl)aminyl radical, Nitric oxide |
| Photo-catalyzed Denitrosation | UV irradiation | Reversible cleavage of the N-N bond | N-butyl-4-hydroxypentanamide |
| E/Z Isomerization | Thermal or photochemical | Rotation around the N-N bond | Geometric isomers of the parent compound |
Metabolic and Biotransformation Studies of N Butyl N 4 Hydroxypentyl Nitrous Amide in Vitro Investigations
Enzymatic Activation Mechanisms
The primary route for the metabolic activation of N-nitrosamines is through oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These reactions introduce oxygen into the molecule, initiating a cascade of events that can lead to the formation of electrophilic species.
The most widely accepted metabolic pathway for the activation of nitrosamines involves enzymatic hydroxylation at the carbon atom immediately adjacent (the α-carbon) to the nitroso group. nih.govnih.gov This reaction is a critical initial step. For a compound like N-butyl-N-(4-hydroxypentyl)nitrous amide, this can occur on either the butyl or the hydroxypentyl chain at the α-position. This process, mediated by cytochrome P450 enzymes, is considered a key activation pathway. nih.gov The introduction of a hydroxyl group at the α-carbon creates an unstable intermediate. nih.gov
Following α-hydroxylation, the resulting α-hydroxynitrosamine intermediate is generally unstable in aqueous environments. nih.gov It undergoes spontaneous, non-enzymatic decomposition. nih.gov This decomposition leads to the formation of an aldehyde (from the alkyl chain that was hydroxylated) and a reactive electrophilic species, a diazonium ion or a carbocation. These highly reactive cations are capable of alkylating cellular macromolecules. The entire process, from enzymatic hydroxylation to the non-enzymatic decomposition, results in the stoichiometric formation of a cationic product. nih.gov The decomposition of these α-hydroxylated intermediates is influenced by factors such as pH and buffer composition. nih.gov
Beyond the initial α-hydroxylation, the alkyl side chains of nitrosamines can undergo further oxidation. For the analogous compound N-nitrosobutyl(4-hydroxybutyl)amine (BBN), a primary metabolic step is the oxidation of the terminal hydroxyl group on the C4 chain. nih.govnih.gov This leads to the formation of N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which has been identified as a principal urinary metabolite. nih.govnih.gov This oxidation of an alcohol to a carboxylic acid is a critical biotransformation. Following this, the resulting BCPN can be further metabolized through β-oxidation of the carboxypropyl chain. nih.gov While cytochrome P450 enzymes are known to catalyze a vast array of oxidative reactions, including the conversion of some functional groups to amides, the primary subsequent oxidation pathway for hydroxyalkylnitrosamines involves the oxidation of the alcohol moiety. nih.govnih.gov
While α-hydroxylation is the main activation pathway, hydroxylation at other positions on the alkyl chains (β, γ, δ) can also occur. nih.gov These reactions, also catalyzed by cytochrome P450 enzymes, generally lead to more polar, water-soluble metabolites that can be more easily excreted. For instance, studies on N'-nitrosonornicotine have identified metabolites hydroxylated at the 3' (beta) and 4' (gamma) positions of the pyrrolidine (B122466) ring. nih.gov Furthermore, the major metabolite of BBN, N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), undergoes further transformation via β-oxidation, which involves hydroxylation at the β-carbon relative to the carboxyl group. nih.gov This suggests that the pentyl chain of this compound could also be subject to hydroxylation at various positions.
Various cytochrome P450 isozymes are involved in the metabolism of nitrosamines, with the specific isozyme affecting the rate and profile of metabolites produced. nih.govnih.gov Studies with different N-nitrosodialkylamines have shown that CYP2B1 is highly active in catalyzing α-hydroxylation. nih.gov CYP2E1 has also been shown to play a role, particularly in the metabolism of smaller nitrosamines. nih.gov Other isozymes, such as those in the CYP2A and CYP3A families, are also known to metabolize various nitrosamine (B1359907) compounds. nih.govnih.gov The relative contribution of each isozyme can depend on the specific structure of the nitrosamine and the tissue in which the metabolism is occurring. nih.gov
Table 1: Cytochrome P450 Isozymes Implicated in Nitrosamine Metabolism
| CYP Isozyme | Role in Metabolism of Structurally Similar Nitrosamines |
|---|---|
| CYP2B1 | Specifically catalyzes α-hydroxylation of long-chain nitrosamines with high activity. nih.gov |
| CYP2E1 | Catalyzes the formation of certain aldehydes from long-chain nitrosamines. nih.gov |
| CYP2A family (e.g., 2A3, 2A5, 2A6) | Important enzymes for the α-hydroxylation of various carcinogenic nitrosamines. nih.gov |
| CYP3A4 | Known to catalyze oxidative reactions on a wide range of substrates. nih.gov |
| CYP1A1 | Exhibited no activity for the metabolism of certain long-chain nitrosamines in one study. nih.gov |
Denitrosation Mechanisms in Biological Contexts
Denitrosation is a metabolic pathway that involves the cleavage of the N-N=O bond, releasing nitric oxide (NO) and generating the corresponding secondary amine. This process can be considered a detoxification pathway, although the reactive nitrogen species produced can also have toxic effects. nih.gov Two primary enzymatic mechanisms have been proposed for the denitrosation of N-nitrosamines:
Reductive Denitrosation : This pathway involves a cytochrome P450-dependent one-electron reduction of the nitrosamine molecule. This results in the formation of nitric oxide and the corresponding secondary and primary amines. nih.gov
Oxidative Denitrosation : This mechanism also involves cytochrome P450 but proceeds via a one-electron abstraction from the nitrogen atom, which also leads to the liberation of nitric oxide. nih.gov
Both pathways result in the removal of the nitroso group, fundamentally altering the structure and biological activity of the parent compound.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-nitrosobutyl(4-hydroxybutyl)amine | BBN |
| N-n-butyl-N-(3-carboxypropyl)nitrosamine | BCPN |
| N'-nitrosonornicotine | NNN |
Enzymatic Denitrosation Pathways
Enzymatic denitrosation is a recognized metabolic detoxification pathway for various N-nitrosamines. This process involves the removal of the nitroso group (–NO), which typically reduces the compound's carcinogenic potential. The reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. While this pathway is a crucial aspect of nitrosamine metabolism, specific studies detailing the enzymatic denitrosation of this compound, including the identification of specific CYP isozymes involved and the kinetics of the reaction, are not available in the reviewed literature. For other nitrosamines, denitrosation is considered a detoxification route, competing with metabolic activation pathways.
Non-Enzymatic Denitrosation Processes
Non-enzymatic denitrosation can occur under certain physiological conditions, although it is generally considered a minor pathway compared to enzymatic processes. This can involve chemical degradation, potentially influenced by factors such as pH or the presence of certain cellular nucleophiles. However, specific research documenting the conditions or mechanisms for non-enzymatic denitrosation of this compound in vitro has not been identified.
Competitive Metabolic Pathways within Enzymatic Systems
For N-nitrosamines, several metabolic pathways compete within enzymatic systems. The primary competing pathways are metabolic activation via α-hydroxylation and detoxification via denitrosation or hydroxylation at other carbon positions (β, γ, etc.).
α-Hydroxylation: This is the main activation pathway for many nitrosamines, leading to the formation of unstable intermediates that can generate DNA-alkylating species.
Detoxification: This includes denitrosation and hydroxylation at positions other than the α-carbon, which can lead to more water-soluble metabolites that are more easily excreted.
The balance between these pathways determines the ultimate biological activity of the compound. For this compound, no specific in vitro studies were found that quantify the products of these competing pathways or identify the factors that influence the metabolic balance.
Table 1: General Competitive Metabolic Pathways for N-Nitrosamines
| Metabolic Pathway | General Outcome | Mediating Enzymes | Relevance |
|---|---|---|---|
| α-Hydroxylation | Metabolic Activation | Cytochrome P450 | Leads to formation of reactive electrophiles that can alkylate DNA. |
| Denitrosation | Detoxification | Cytochrome P450 | Removal of the nitroso group, reducing carcinogenic potential. |
| β, γ, ω-Hydroxylation | Detoxification | Cytochrome P450 | Increases water solubility, facilitating excretion. |
| Glucuronidation | Detoxification | UGTs | Conjugation of hydroxylated metabolites for excretion. |
This table represents generalized pathways for the N-nitrosamine class, as specific data for this compound is not available.
Isotopic Labeling Studies in Mechanistic Elucidation of Biotransformation
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate reaction mechanisms. Studies using stable isotopes (e.g., ¹⁵N, ²H, ¹³C) have been critical in understanding the biotransformation of various nitrosamines. For instance, ¹⁵N-labeling has been used to track the formation of molecular nitrogen as an indicator of α-hydroxylation, a key activation step.
Despite the utility of this method, a search of scientific databases yielded no specific isotopic labeling studies conducted on this compound to elucidate its specific biotransformation mechanisms in vitro. Such studies would be necessary to definitively trace the disposition of the butyl and hydroxypentyl chains and the nitroso group during its metabolism.
Advanced Analytical and Characterization Techniques in N Butyl N 4 Hydroxypentyl Nitrous Amide Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide fundamental information regarding the molecular structure and functional groups present in N-butyl-N-(4-hydroxypentyl)nitrous amide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals correspond to the electronic environment, number of protons, and adjacent protons, respectively. This allows for the precise assignment of protons in the butyl and 4-hydroxypentyl chains. The presence of rotamers, due to the restricted rotation around the N-N bond, can sometimes lead to the appearance of complex or doubled signals in the NMR spectrum, particularly for protons on the carbons alpha to the nitrosamine (B1359907) group. sapub.org
¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. researchgate.net The chemical shifts of the carbons are sensitive to their local chemical environment, allowing for the identification of aliphatic carbons, carbons bonded to nitrogen, and the carbon bearing the hydroxyl group. The wide range of chemical shifts in ¹³C NMR helps to resolve all unique carbon signals within the molecule. researchgate.net Purity can be assessed by the absence of unassignable signals in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shifts for similar functional groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Butyl -CH₃ | ~0.9 | ~14 | Terminal methyl group. |
| Butyl -CH₂-CH₃ | ~1.4 | ~19-20 | Methylene group beta to nitrogen. |
| Butyl -CH₂-CH₂-N | ~1.6-1.7 | ~30-32 | Methylene group gamma to nitrogen. |
| Butyl N-CH₂- | ~3.5-4.0 | ~48-55 | Methylene group alpha to nitrogen; shift can vary due to rotamers. |
| Hydroxypentyl -CH₃ | ~1.2 | ~23-24 | Methyl group adjacent to the chiral center. |
| Hydroxypentyl -CH(OH)-CH₂- | ~1.5 | ~40-42 | Methylene group adjacent to the chiral center. |
| Hydroxypentyl -CH₂-CH₂-N | ~1.7-1.8 | ~28-30 | Methylene group gamma to nitrogen. |
| Hydroxypentyl N-CH₂- | ~3.5-4.0 | ~48-55 | Methylene group alpha to nitrogen; shift can vary due to rotamers. |
| Hydroxypentyl -CH(OH)- | ~3.8-4.0 | ~65-68 | Methine group attached to the hydroxyl group. |
| Hydroxypentyl -OH | Variable | N/A | Chemical shift is dependent on solvent, concentration, and temperature. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For this compound, key diagnostic peaks include a broad O-H stretch from the hydroxyl group, C-H stretching from the alkyl chains, and characteristic absorptions for the N-N=O group. spectroscopyonline.comresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The N-nitroso functional group (N-N=O) exhibits characteristic UV absorption maxima. pmda.go.jp These typically include a weak absorption around 330-370 nm, corresponding to an n→π* transition, and a stronger absorption around 230-250 nm, corresponding to a π→π* transition. pmda.go.jp These absorptions can be used for quantitative analysis in pure solutions.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (Broad) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| N=O (Nitrosamine) | Stretching | 1430 - 1500 |
| N-N (Nitrosamine) | Stretching | 1000 - 1150 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
| C-N (Amine) | Stretching | 1020 - 1250 |
High-Resolution Mass Spectrometry for Compound Identification and Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone for the sensitive detection, identification, and quantification of this compound, especially in complex biological or environmental samples. ijpsjournal.comnih.gov It provides a highly accurate mass measurement, which is critical for determining the elemental composition of the molecule and its metabolites. researchgate.net
Combining liquid chromatography with mass spectrometry allows for the physical separation of the target compound from a mixture, followed by its detection and identification. LC-MS/MS is a powerful technique that offers high sensitivity and selectivity for quantifying trace levels of nitrosamines. lcms.czshimadzu.com
UHPLC-QTOF-MS provides extremely high mass accuracy (typically <5 ppm error) and resolution (>10,000), which is crucial for differentiating the target compound from other molecules with similar nominal masses. fda.gov This capability is vital in metabolite profiling, where the goal is to identify unknown transformation products of the parent compound. researchgate.netwustl.edu For instance, this compound itself may be a metabolite of a parent compound like N,N-Dibutylnitrosamine, formed through enzymatic hydroxylation. UHPLC-QTOF-MS can detect this metabolite and, through its accurate mass measurement and fragmentation patterns, help elucidate its structure.
Different data acquisition strategies can be employed in mass spectrometry to meet various research goals.
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted approaches. In SIM mode, the mass spectrometer is set to detect only a narrow mass-to-charge (m/z) range corresponding to the molecule of interest, which significantly enhances sensitivity. nih.govupenn.edu MRM, a tandem MS technique, is even more selective. It monitors a specific fragmentation reaction: a precursor ion (the parent molecule) is selected, fragmented, and then a specific product ion is monitored. waters.com This high specificity makes MRM the gold standard for quantification of known compounds in complex matrices. researchgate.net
Data-Independent Acquisition (DIA) is a non-targeted approach where the instrument cycles through predefined m/z windows, fragmenting all ions within each window. pmda.go.jp This creates a comprehensive digital map of all fragmentable ions in the sample. While more complex to analyze, DIA allows for retrospective data mining, enabling the identification of unexpected metabolites or impurities without re-running the sample.
The method of ionization is critical for converting the neutral this compound molecule into a charged ion that can be analyzed by the mass spectrometer.
Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of moderately polar and thermolabile compounds like nitrosamines. mac-mod.complasmion.com It typically generates protonated molecules [M+H]⁺ in positive ion mode, which can then be subjected to MS/MS for structural analysis. nih.govresearchgate.net ESI is well-suited for coupling with liquid chromatography systems.
Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. researchgate.netnist.gov A stream of heated, excited gas (like helium or nitrogen) desorbs and ionizes molecules directly from a surface. rsc.org DART-MS is advantageous for high-throughput screening applications, offering a fast and simple method for detecting the presence of this compound on various surfaces or in simple mixtures. nih.gov
Table 3: Summary of Mass Spectrometry Techniques and Their Applications
| Technique | Primary Application | Key Advantage |
|---|---|---|
| LC-MS/MS | Targeted quantification | High sensitivity and selectivity. |
| UHPLC-QTOF-MS | Compound identification and metabolite profiling | High mass accuracy and resolution for formula determination. fda.gov |
| SIM/MRM | Trace-level quantification of known compounds | Excellent signal-to-noise ratio and specificity. nih.govwaters.com |
| DIA | Comprehensive, non-targeted screening | Allows for retrospective analysis of all detectable compounds. pmda.go.jp |
| ESI | Standard ionization for LC-MS | Soft ionization, suitable for polar and thermolabile molecules. plasmion.com |
| DART-MS | Rapid screening and direct analysis | Minimal sample preparation and high speed. researchgate.net |
Chromatographic Separation Techniques for Complex Sample Analysis
The accurate analysis of N-nitroso compounds, such as this compound, from complex matrices necessitates powerful separation techniques. Chromatography is the cornerstone of this process, enabling the isolation of target analytes from interfering substances before detection. The choice between gas and liquid chromatography is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a well-established and powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a preferred method for identifying and quantifying these compounds at trace levels. In a typical GC-MS setup, the sample is injected into a heated port, where the compounds are vaporized and then separated as they travel through a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that can be used for definitive identification.
For N-nitrosamines, the selection of the column, temperature program, and MS parameters is critical. Specialized capillary columns designed specifically for nitrosamine analysis are often employed to achieve optimal separation. The mass spectrometer can be operated in various modes, such as full-scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis. More advanced techniques like triple quadrupole GC-MS (GC-MS/MS) offer even greater selectivity and lower detection limits by monitoring specific fragmentation transitions of the parent ion, which is a viable alternative to methods like EPA Method 521. High-resolution mass spectrometry (HRMS), such as quadrupole–time-of-flight (QToF) systems, can also be coupled with GC to reduce interferences and improve accuracy.
| Parameter | Typical Conditions & Findings | Reference |
|---|---|---|
| Instrumentation | GC coupled with single quadrupole, triple quadrupole (MS/MS), or high-resolution (e.g., QToF) mass spectrometers. | |
| Ionization Mode | Electron Impact (EI) is common. Positive Chemical Ionization (PCI) can offer better sensitivity and less fragmentation for certain compounds. | |
| Analysis Mode | Full-scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | |
| Column | Specialized capillary columns designed for N-nitrosamine analysis are often used. | |
| Detection Limits | Can reach low ng/L (ppt) levels, especially with MS/MS or HRMS systems. |
High-Performance Liquid Chromatography (HPLC)
For N-nitroso compounds that are non-volatile, thermally labile, or possess high polarity, High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice. This method separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
HPLC is frequently coupled with highly sensitive and selective detectors, most notably tandem mass spectrometry (HPLC-MS/MS). This combination allows for the reliable quantification of N-nitrosamines at very low concentrations. The choice of ionization source is crucial for effective analysis; Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective for various N-nitrosamine impurities. The development of an HPLC method involves optimizing several parameters, including the stationary phase (e.g., C18 columns), mobile phase composition (solvents, pH, additives), and detector settings to achieve the required sensitivity and selectivity.
| Parameter | Typical Conditions & Findings | Reference |
|---|---|---|
| Instrumentation | HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). | |
| Detector | Tandem mass spectrometry (MS/MS) is preferred for its high sensitivity and selectivity. UV and fluorescence detectors can also be used, sometimes after derivatization. | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used. | |
| Column | Reversed-phase columns, such as C18, are widely employed for separating N-nitrosamines. | |
| Detection Limits | Achieves low limits of detection (LODs), often in the range of 0.05–0.8 ng/mL. |
Novel Detection Methods for N-Nitroso Compounds
The need to detect N-nitroso compounds at increasingly lower levels has driven the development of novel and highly selective detection methods. While mass spectrometry is a powerful tool, other techniques offer high selectivity specifically for the N-nitroso functional group.
One such highly selective method is Thermal Energy Analysis (TEA). The TEA detector works by pyrolyzing the N-nitroso compound to release a nitrosyl radical (•NO). This radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide, which emits light upon returning to its ground state. The amount of light produced is proportional to the concentration of the N-nitroso compound. TEA is highly sensitive and exceptionally selective for nitroso-containing molecules.
Another novel approach involves the catalytic cleavage of the N-NO bond, followed by the detection of the resulting nitrosyl radical. This technique has demonstrated sensitivity down to picogram quantities and can be coupled with both gas and liquid chromatography. Furthermore, advancements in mass spectrometry, such as high-resolution and tandem MS techniques, continue to push the boundaries of sensitivity and selectivity, allowing for unequivocal confirmation of N-nitrosamines at sub-microgram/kg levels.
Sample Preparation Strategies for Analytical Research
Effective sample preparation is a critical prerequisite for the successful analysis of this compound and other N-nitroso compounds, especially when they are present at trace concentrations in complex matrices. The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to a level suitable for detection, and convert them into a form compatible with the chosen analytical instrument.
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of N-nitrosamines from various samples, including pharmaceuticals and water. SPE is a targeted form of sample preparation that separates the analyte of interest from interfering compounds. The process involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analytes are retained on the sorbent while the matrix components are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. Common sorbents for N-nitrosamine extraction include C18 and activated carbon (e.g., coconut charcoal).
Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. While effective, LLE can be time-consuming and often requires large volumes of organic solvents.
Computational Chemistry and Theoretical Modeling of N Butyl N 4 Hydroxypentyl Nitrous Amide
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions involving N-butyl-N-(4-hydroxypentyl)nitrous amide. researchgate.net By solving the Schrödinger equation for the molecular system, these methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
Density Functional Theory (DFT) is a commonly employed method for these studies, offering a good balance between computational cost and accuracy. elifesciences.org For instance, DFT calculations can be used to investigate the mechanism of enzymatic α-hydroxylation, a critical activation step for many N-nitrosamines that is believed to be a key event in their carcinogenic activity. acs.org These calculations can determine the activation energy barriers for hydrogen abstraction from the carbon atoms alpha to the nitroso group, providing insights into the regioselectivity and likelihood of this metabolic process.
Furthermore, quantum chemical studies can explore the formation of this compound from its precursors, such as the nitrosation of the corresponding secondary amine. By modeling the reaction pathway, the transition state for the N-N bond formation can be characterized, and the reaction kinetics can be estimated. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products. elifesciences.org
Table 1: Representative Data from Quantum Chemical Studies of N-Nitrosamine Reactions
| Parameter | Description | Typical Values (kcal/mol) | Computational Method |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 10 - 30 | DFT (e.g., B3LYP) |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -20 to +20 | DFT, Ab initio |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Varies | DFT, Ab initio |
Note: The values presented are typical for N-nitrosamine reactions and are for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Molecular Docking and Dynamics Simulations for Interaction Prediction
To understand the potential biological activity of this compound, molecular docking and dynamics simulations are powerful tools. These methods predict how a molecule, or "ligand," binds to a biological macromolecule, typically a protein or DNA.
Molecular docking algorithms explore the conformational space of the ligand and the binding site of the receptor to predict the preferred binding orientation and affinity. For this compound, docking studies could be performed with cytochrome P450 enzymes, which are known to metabolize N-nitrosamines. acs.org The results of such studies would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the binding pocket and the stability of the ligand's binding mode. This can help to refine the binding pose predicted by docking and provide insights into the mechanism of enzyme-catalyzed reactions.
Structure-Activity Relationship (SAR) Modeling: Computational Approaches
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to build mathematical models that can predict the activity of new or untested compounds.
For a compound like this compound, QSAR models could be developed to predict its carcinogenic potency. These models are built using a training set of N-nitrosamines with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound in the training set. Statistical techniques such as multiple linear regression or machine learning algorithms are then used to create a model that relates these descriptors to the observed activity.
The resulting QSAR model could then be used to predict the carcinogenic potential of this compound based on its calculated molecular descriptors. This approach is particularly valuable for prioritizing compounds for further experimental testing and for risk assessment when experimental data is scarce. acs.org
In Silico Prediction of Formation and Degradation Pathways
Computational methods can also be used to predict the likely pathways for the formation and degradation of this compound in various environments.
For formation, computational models can predict the likelihood of nitrosation of the precursor secondary amine under different conditions (e.g., in the presence of nitrite (B80452) and acidic conditions). elifesciences.org These models can take into account factors such as the basicity of the amine and the presence of catalysts or inhibitors.
Regarding degradation, in silico models can predict the susceptibility of this compound to various degradation processes. For example, the photolytic degradation of N-nitrosamines can be studied using quantum chemical methods to understand the electronic transitions involved and the subsequent chemical reactions. acs.org Similarly, computational models of metabolism can predict the sites on the molecule that are most likely to be oxidized by enzymes like cytochrome P450, leading to its breakdown and potential activation to reactive intermediates. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-butyl-N-(4-hydroxypentyl)nitrous Amide?
- Methodology : Synthesis typically involves nitrosation of the parent secondary amine (N-butyl-N-(4-hydroxypentyl)amine) using sodium nitrite under acidic conditions (e.g., HCl). The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography using ethyl acetate/hexane gradients.
- Key Considerations : Control reaction temperature (0–5°C) to minimize side reactions like dimerization. Post-synthesis, confirm purity via melting point analysis and HPLC (≥95% purity threshold) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- FT-IR : Identify characteristic peaks for the nitrosamide group (N–N=O stretch ~1450–1500 cm⁻¹) and hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) .
- NMR : ¹H NMR should show signals for the butyl chain (δ 0.8–1.5 ppm), hydroxypentyl group (δ 3.5–4.0 ppm for –OH and adjacent CH₂), and nitrosamide protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 217.2 (calculated for C₉H₂₀N₂O₂) with fragmentation patterns matching the nitrosamide moiety .
Q. What are the hydrolysis pathways of this compound under varying pH conditions?
- Acidic Hydrolysis : In 1M HCl at 80°C, the compound decomposes into butylamine and 4-hydroxypentylamine, releasing nitric oxide (NO). Monitor via gas chromatography for amine quantification .
- Basic Hydrolysis : Under 0.1M NaOH, slower degradation occurs, yielding carboxylic acid derivatives. Use UV-Vis spectroscopy (λmax ~260 nm) to track reaction progress .
- Nitrous Acid Reactivity : Reacts with HNO₂ to form diazonium intermediates, which decompose into alcohols or alkenes depending on steric effects .
Advanced Research Questions
Q. How is this compound utilized in in vivo carcinogenicity models?
- Experimental Design : Administer the compound orally (0.1–0.5% in drinking water) to rodents for 12–20 weeks to induce urothelial hyperplasia and bladder tumors. Monitor lesion progression via histopathology and urine biomarkers (e.g., matrix metalloproteases) .
- Data Interpretation : Compare tumor incidence rates with controls using Kaplan-Meier survival analysis. Note that hydroxylpentyl metabolites may enhance bioactivation, requiring LC-MS/MS to quantify urinary metabolites (e.g., N-(4-hydroxypentyl) adducts) .
Q. How can conflicting data on the compound’s genotoxicity be resolved in interdisciplinary studies?
- Contradiction Analysis : Discrepancies often arise from metabolite variability (e.g., cytochrome P450-dependent activation). Address by:
- Standardizing metabolic activation systems (e.g., S9 liver fractions) in Ames tests.
- Cross-validating results with in silico tools like QSAR models for nitrosamide reactivity .
Q. What structural modifications enhance the stability or specificity of this compound for targeted research applications?
- Modification Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
